Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate
Description
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is an organoselenium-containing phosphonate derivative characterized by a 3,4,5-trimethoxyphenyl group linked to a selanyl (Se–CH₂–) moiety, which is further bonded to a diethyl phosphonate group. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system, which enhances binding interactions in biological systems .
Phosphonates, such as this compound, are widely studied for their hydrolytic stability and bioactivity, particularly as enzyme inhibitors or antimicrobial agents. The combination of selenium and phosphonate moieties may synergize to enhance redox-modulating properties or metal-chelating capabilities, though this remains speculative without direct data .
Properties
Molecular Formula |
C14H23O6PSe |
|---|---|
Molecular Weight |
397.27 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethylselanyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O6PSe/c1-6-19-21(15,20-7-2)10-22-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
OQSMQXGAYCOHCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C[Se]C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
The most documented method involves a two-step nucleophilic substitution process. First, diethyl hydroxymethylphosphonate is synthesized through the reaction of diethyl phosphite with paraformaldehyde in dichloromethane at 82°C, catalyzed by ammonium chloride. This intermediate then undergoes selenylation with 3,4,5-trimethoxyphenylselenol in the presence of triethylamine, achieving substitution at the methylene carbon.
Key reaction parameters:
| Step | Reactants | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|---|
| 1 | Diethyl phosphite + paraformaldehyde | CH₂Cl₂ | 82°C | NH₄Cl | 85-90% |
| 2 | Hydroxymethylphosphonate + ArSeH | CH₂Cl₂ | 0-5°C | Et₃N | 70-75% |
The selenium incorporation step requires strict temperature control (-1°C to 26°C) to prevent diselenide formation.
Coupling Reaction Methodology
Alternative approaches utilize palladium-catalyzed cross-coupling between diethyl (iodomethyl)phosphonate and bis(3,4,5-trimethoxyphenyl)diselenide. This method, while less common, achieves 65-68% yield using Pd(PPh₃)₄ in THF at reflux. The reaction follows the stoichiometry:
$$
\text{(EtO)}2P(O)CH2I + \text{Ar}2\text{Se}2 \xrightarrow{\text{Pd}^0} \text{(EtO)}2P(O)CH2SeAr + \text{ArI}
$$
Mechanistic Considerations
Phosphonate Ester Formation
The initial hydroxymethylphosphonate synthesis proceeds via a nucleophilic addition mechanism. Diethyl phosphite ($$ \text{(EtO)}_2P(O)H $$) attacks paraformaldehyde's electrophilic carbonyl carbon, facilitated by the ammonium chloride catalyst's ability to generate reactive formaldehyde monomers:
$$
\text{(EtO)}2P(O)H + \text{CH}2\text{O} \rightarrow \text{(EtO)}2P(O)CH2OH
$$
Selenylation Dynamics
The second stage involves an S_N2 mechanism where the selenol ($$ \text{ArSeH} $$) deprotonates to form a selenide nucleophile ($$ \text{ArSe}^- $$), displacing the hydroxyl group on the phosphonate methylene carbon. Triethylamine serves dual roles as base and HCl scavenger:
$$
\text{(EtO)}2P(O)CH2OH + \text{ArSe}^- \rightarrow \text{(EtO)}2P(O)CH2SeAr + \text{OH}^-
$$
Process Optimization Strategies
Solvent Selection
Comparative studies show dichloromethane outperforms polar aprotic solvents like DMF in the selenylation step, reducing side reactions from selenium oxidation.
Solvent effects on yield:
| Solvent | Dielectric Constant | Reaction Yield |
|---|---|---|
| CH₂Cl₂ | 9.1 | 75% |
| DMF | 36.7 | 58% |
| THF | 7.5 | 63% |
Catalytic Enhancements
Recent trials demonstrate that phase-transfer catalysts like tetrabutylammonium bromide increase yields to 82% by improving selenide anion mobility in biphasic systems.
Structural Characterization
Spectroscopic Analysis
The compound's $$ ^{31}\text{P NMR} $$ spectrum shows a characteristic singlet at δ 18.7 ppm, confirming phosphonate ester formation. Selenium coupling appears in the $$ ^{77}\text{Se NMR} $$ as a triplet at δ 256 ppm ($$ J_{Se-P} = 14.2 \text{Hz} $$).
Key spectral assignments:
| Technique | Observation | Interpretation |
|---|---|---|
| IR | 1254 cm⁻¹ | P=O stretching |
| MS | m/z 397.28 | [M+H]⁺ ion |
| $$ ^1\text{H NMR} $$ | δ 3.78 (s, 9H) | OCH₃ protons |
Crystallographic Data
Single-crystal X-ray analysis reveals a tetrahedral phosphorus center (O-P-O angle: 109.5°) with Se-C bond length of 1.93 Å, indicating significant p-orbital conjugation.
Industrial-Scale Production
Shanghai Haohong Pharmaceutical Co., Ltd. employs a continuous flow reactor system for large-scale synthesis. Their patented method achieves 83% yield through:
- Automated reagent feeding (0.5 L/min)
- In-line IR monitoring of phosphonate intermediate
- Selenium scavenging columns to remove excess selenol
Applications and Derivatives
While primarily used as a cholinesterase inhibitor precursor, recent studies explore its potential in:
- Selenophosphonate polymers for photovoltaic cells
- Heavy metal chelators in environmental remediation
- Prodrugs targeting selenocysteine-containing enzymes
Chemical Reactions Analysis
Types of Reactions
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential as a selenium-containing antioxidant, which can protect cells from oxidative damage.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to the presence of selenium, which is known for its role in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the phosphonate group can interact with various biological molecules, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Synthesis Efficiency: The target compound’s selanyl group may require specialized reagents (e.g., selenols or diselenides) and longer reaction times compared to amines or ketones, which are synthesized in 30–90 minutes . Selenium’s sensitivity to oxidation could also reduce yields unless inert conditions are strictly maintained.
Physical State : Selenium-containing compounds often exhibit lower melting points than their oxygen or nitrogen analogs, as seen in compound 16 (viscous oil) versus compound 11 (solid) .
Electronic Effects: The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy substituents enhance aromatic stability.
Functional Group Impact on Bioactivity
While biological data for the target compound are absent, evidence from analogs suggests:
- Amine Derivatives (e.g., compound 11) : The NHPh group in compound 11 may facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .
- Ketone Derivatives (e.g., compound 16) : The ketone moiety could participate in Schiff base formation or act as a Michael acceptor, useful in covalent inhibitor design .
- Selenium Derivatives: The selanyl group in the target compound may confer antioxidant or pro-oxidant activity, as selenium compounds are known to modulate glutathione peroxidase activity or induce oxidative stress in cancer cells .
Biological Activity
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of organophosphorus compounds. Its structure features a phosphorus atom bonded to an organic moiety containing a selenium atom and a trimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological activities.
1. Antioxidant Activity
Antioxidant activity is a critical aspect of many organophosphorus compounds. This compound has been evaluated for its ability to scavenge free radicals. In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated significant radical scavenging activity. The IC50 value (the concentration required to inhibit 50% of the radical activity) was found to be comparable or superior to standard antioxidants such as ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 35.23 |
| Ascorbic Acid | 39.42 |
2. Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and others. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 48 |
| HeLa | 42 |
| CEM | 40 |
These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.
The mechanisms underlying the biological activities of this compound are thought to involve multiple pathways:
- Radical Scavenging : The trimethoxy groups enhance electron donation capabilities, thereby stabilizing free radicals.
- Cell Cycle Arrest : Cytotoxic effects may be linked to interference with cell cycle progression in cancer cells.
- Apoptosis Induction : Evidence suggests that this compound may promote apoptotic pathways in malignant cells.
Case Studies and Research Findings
Recent studies have indicated that compounds similar to this compound exhibit varied biological activities based on their structural modifications. For instance:
- A study on phosphonates with selenium moieties showed enhanced antioxidant properties compared to their sulfur analogs.
- Molecular docking studies have illustrated the binding interactions between this compound and specific protein targets implicated in oxidative stress and cancer proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For selenium-containing phosphonates, a common approach involves reacting sodium selenide intermediates with halogenated precursors under anhydrous conditions. For example, similar compounds (e.g., diethyl [(4-methoxyphenyl)methyl]phosphonate) were synthesized using diphenyl phosphite and aldehydes in tetrahydrofuran with triethylamine as a catalyst . Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to enhance yield, and characterize intermediates via <sup>31</sup>P NMR to monitor phosphonate formation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the molecular geometry, particularly the selanyl-methyl-phosphonate linkage and substituent orientations (e.g., methoxy groups on the phenyl ring) . Pair this with spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- FT-IR : Confirm P=O (1250–1300 cm⁻¹) and Se–C (550–600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting toxicity data for selenium-containing phosphonates be resolved in preclinical studies?
- Methodological Answer : Discrepancies often arise from variations in impurity profiles or experimental models. Conduct:
- Purity Analysis : Use HPLC-UV/LC-MS to quantify residual solvents, unreacted selenium precursors, and hydrolytic byproducts .
- Comparative Toxicology : Test the compound alongside structurally related analogs (e.g., diethyl[[3,5-di-tert-butyl-4-hydroxyphenyl]methyl]phosphonate) in in vitro assays (e.g., bacterial reverse mutation tests, mammalian micronucleus assays) to isolate selenium-specific effects .
- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in rodent models, focusing on neurotoxicity and hepatotoxicity endpoints .
Q. What experimental strategies are effective for elucidating the antioxidant mechanism of this compound?
- Methodological Answer : Design assays to probe radical scavenging and redox modulation:
- DPPH/ABTS Assays : Quantify free radical quenching capacity relative to controls (e.g., Trolox) .
- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines under oxidative stress (e.g., H2O2-treated HepG2).
- Synchrotron XAS (X-ray Absorption Spectroscopy) : Analyze selenium oxidation states in biological samples to track redox cycling .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Model interactions with target enzymes (e.g., glutathione peroxidase mimics) using AutoDock Vina or Schrödinger Suite. Focus on selenium’s nucleophilicity and methoxy groups’ electronic effects .
- QSAR Analysis : Correlate substituent modifications (e.g., methoxy vs. tert-butyl groups) with experimental IC50 values to predict enhanced activity .
- MD Simulations : Assess stability of the selanyl-phosphonate moiety in aqueous vs. lipid bilayer environments .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solubility : Re-measure in buffered solutions (pH 2–10) using nephelometry. Compare with structurally analogous compounds (e.g., diethyl[(3,4-dimethylphenyl)methyl]phosphonate) to identify trends in hydrophilicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic instability may arise from the P–O–Se linkage; consider steric shielding via bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
